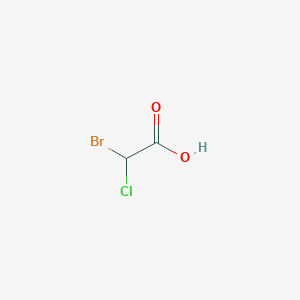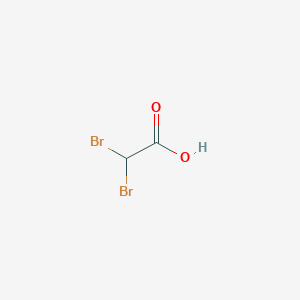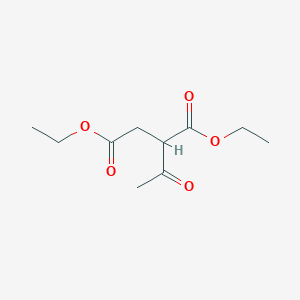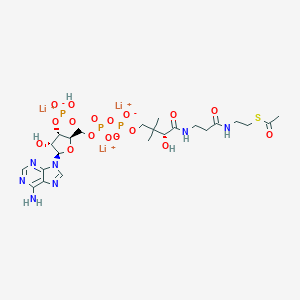
3-羟基软木酸
描述
3-Hydroxysuberic acid, also known as 3-hydroxysuberate or 3-hydroxyoctanedioate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . It is a metabolite derived from the ω-oxidation of 3-hydroxy fatty acids and the subsequent beta-oxidation of longer-chain 3-hydroxy dicarboxylic acids . It has been found increased in ketoaciduria .
Molecular Structure Analysis
The molecular formula of 3-Hydroxysuberic acid is C8H14O5 . Its average mass is 190.194 Da and its monoisotopic mass is 190.084122 Da .Physical And Chemical Properties Analysis
3-Hydroxysuberic acid has a molecular formula of C8H14O5 . Its average mass is 190.194 Da and its monoisotopic mass is 190.084122 Da .科学研究应用
生物生产和微生物工程
3-羟基丙酸 (3-HP) 是 3-羟基软木酸的一种变体,是一种有价值的平台化学品,可以从葡萄糖或甘油中生物生产。微生物 3-HP 生产及其制约因素有据可查,文献中广泛讨论了可能的解决方案和未来前景。例如,Kumar、Ashok 和 Park (2013) 强调了微生物 3-HP 生产的现状和该过程中面临的制约因素。同样,Jiang、Meng 和 Xian (2009) 讨论了 3-HP 生产的生物合成途径,强调了工程化微生物以优化该生产途径的必要性。这些研究对于理解 3-羟基软木酸及其相关化合物的生物合成至关重要 (Kumar, Ashok, & Park, 2013) (Jiang, Meng, & Xian, 2009)。
工业和聚合物应用
3-HP 的潜在工业应用,包括将其用作各种化学品生产和生物塑料生产中的前体,具有重要意义。Jers 等人 (2019) 讨论了如何将 3-HP 用作丙烯酸及其衍生物等化学品的工业生产中的前体,以及将其聚合形式用于生物塑料生产。代谢工程和合成生物学的进步导致了 3-HP 生物生产的更有效方法,使其成为可持续工业应用的有希望的候选者 (Jers 等人,2019)。
代谢途径和工程
理解和优化代谢途径是提高 3-HP 生产的关键。Vidra 和 Németh (2017) 概述了天然生产微生物和合成生化途径。这项研究对于使用基因工程微生物开发用于商业化生产 3-HP 的有效工艺至关重要 (Vidra & Németh, 2017)。
基因表达控制
Hanko、Minton 和 Malys (2017) 等研究探讨了对 3-HP 的基因表达控制。他们识别和表征了 3-HP 可诱导的启动子和相应的转录调节因子,这对合成生物学和生物技术应用具有影响 (Hanko, Minton, & Malys, 2017)。
可持续和环保的生产
研究中明显体现了对 3-HP 可持续和环保生产方法的推动。Li 等人 (2016) 和其他人专注于优化代谢通量以高产生产 3-HP,这是朝向更可持续和经济可行的生产方法迈出的举措 (Li, Wang, Ge, & Tian, 2016)。
属性
IUPAC Name |
3-hydroxyoctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZZFJXSNJKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624863 | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxysuberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxysuberic acid | |
CAS RN |
73141-47-6 | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxysuberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)



